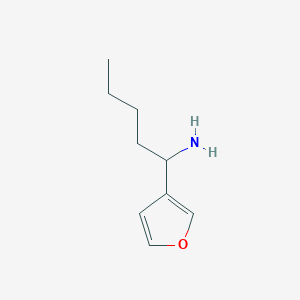
1-(3-Furyl)pentylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Furyl)pentylamine is an organic compound with the molecular formula C₉H₁₅NO It consists of a pentylamine chain attached to a furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(3-Furyl)pentylamine can be synthesized through several methods. One common approach involves the reaction of 3-furylcarboxaldehyde with pentylamine under reductive amination conditions. The reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Furyl)pentylamine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of amides, imines, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides, aldehydes, and ketones are employed in substitution reactions.
Major Products
Oxidation: Furanones and other oxygenated furans.
Reduction: Tetrahydrofuran derivatives.
Substitution: Amides, imines, and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-Furyl)pentylamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 1-(3-Furyl)pentylamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with enzymes or receptors, influencing their activity. The furan ring may also participate in π-π interactions with aromatic residues in proteins, further modulating their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-Furyl)pentylamine
- 1-(4-Furyl)pentylamine
- 1-(3-Thienyl)pentylamine
Comparison
1-(3-Furyl)pentylamine is unique due to the position of the furan ring, which can influence its reactivity and interaction with biological targets. Compared to 1-(2-Furyl)pentylamine and 1-(4-Furyl)pentylamine, the 3-position furan ring may offer different steric and electronic properties, leading to distinct chemical behavior and biological activity. The thienyl analog, 1-(3-Thienyl)pentylamine, contains a sulfur atom in place of oxygen, which can alter its chemical properties and interactions.
Eigenschaften
Molekularformel |
C9H15NO |
|---|---|
Molekulargewicht |
153.22 g/mol |
IUPAC-Name |
1-(furan-3-yl)pentan-1-amine |
InChI |
InChI=1S/C9H15NO/c1-2-3-4-9(10)8-5-6-11-7-8/h5-7,9H,2-4,10H2,1H3 |
InChI-Schlüssel |
ANALUDKFAODKLD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C1=COC=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl N-[2-acetyl-3-(morpholinoamino)acryloyl]carbamate](/img/structure/B13057765.png)


![N-(3-((2R,3S,4S,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide](/img/structure/B13057781.png)
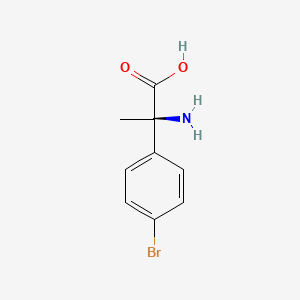
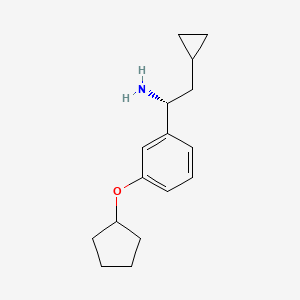
![ethyl (Z)-3-({3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-1H-pyrazol-5-yl}amino)-2-(2,2,2-trifluoroacetyl)-2-propenoate](/img/structure/B13057825.png)
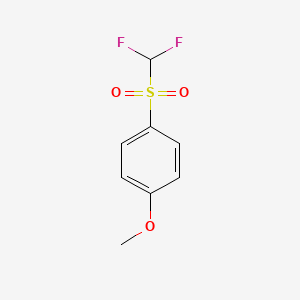
![(2E)-N-(4-methoxyphenyl)-2-{[(4-methoxyphenyl)amino]methylidene}-3-oxobutanamide](/img/structure/B13057836.png)
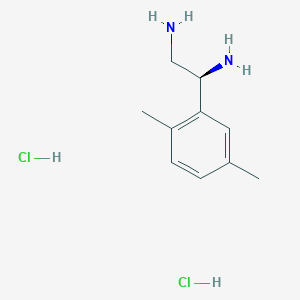
![2-Methyl-7-azaspiro[3.5]nonane](/img/structure/B13057841.png)
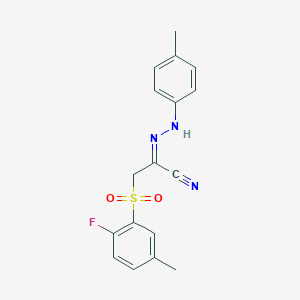
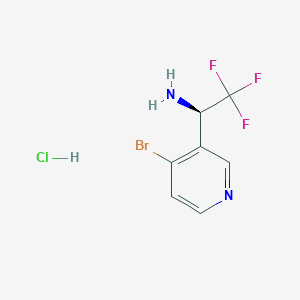
![N-(5-(8-Amino-3-methyl-[1,2,4]triazolo[4,3-B]pyridazin-6-YL)-2-methylphenyl)methanesulfonamide](/img/structure/B13057851.png)
